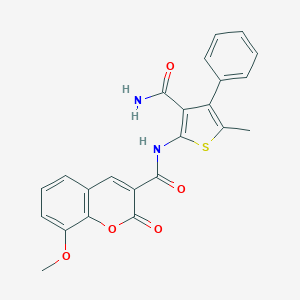

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound features a chromene-carboxamide core (2-oxo-2H-chromene-3-carboxamide) substituted with a methoxy group at position 6. The carboxamide moiety is linked to a 3-carbamoyl-5-methyl-4-phenylthiophen-2-yl group, introducing a thiophene ring with methyl and phenyl substituents.

Properties

Molecular Formula |

C23H18N2O5S |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H18N2O5S/c1-12-17(13-7-4-3-5-8-13)18(20(24)26)22(31-12)25-21(27)15-11-14-9-6-10-16(29-2)19(14)30-23(15)28/h3-11H,1-2H3,(H2,24,26)(H,25,27) |

InChI Key |

KATLEQDESQRKBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

WAY-324759 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of chromene derivatives, characterized by a fused benzene and pyran ring. Its unique structure includes:

- Carbamoyl Group : Enhances solubility and biological activity.

- Methoxy Group : Participates in nucleophilic substitution reactions.

- Phenylthiophen Moiety : Contributes to the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits a range of biological activities:

-

Antimicrobial Activity :

- Exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been reported.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation markers in preclinical studies.

-

Anticancer Activity :

- Demonstrates cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

- Induces apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound suggests that modifications to the chromene ring can significantly affect its pharmacological profiles. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential bioavailability |

| Variation of substituents on the phenylthiophen moiety | Altered binding affinity to biological targets |

Case Studies

-

Anticancer Activity Study :

- A study utilized the XTT assay to evaluate the cytotoxic effects against various human cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like etoposide. The mechanism involved apoptosis induction through mitochondrial pathways.

-

Antimicrobial Efficacy Assessment :

- In vitro tests demonstrated significant antibacterial activity against E. coli and S. aureus, indicating potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related molecules:

Table 1: Key Structural Features and Molecular Properties

Substituent Effects on Activity and Solubility

Methoxy groups are smaller than ethoxy, which could improve binding to hydrophobic pockets in targets like kinases . 7,8-Dimethyl chromene (as in ) introduces steric bulk, possibly reducing activity compared to the target compound’s unsubstituted chromene core.

Heterocyclic Moieties: The 4-phenyl-5-methylthiophene in the target compound replaces triazole or thiazole rings seen in analogs. Thiophene’s aromaticity and planar structure may favor π-π stacking with protein residues, similar to phenyl groups in triazole derivatives .

Carbamoyl and Amide Linkers: The 3-carbamoyl group on the thiophene may engage in hydrogen bonding with target proteins, analogous to carbamoyl substituents in triazole-based inhibitors .

Inferred Structure-Activity Relationships (SAR)

- Phenyl and Methyl Groups : The 4-phenyl and 5-methyl substituents on the thiophene likely enhance target affinity by increasing hydrophobic interactions, as seen in triazole derivatives where phenyl rings improve activity .

- Fluorine Substitution : While the target compound lacks fluorine, its inclusion in (2-fluorophenyl) suggests that electron-withdrawing groups could further optimize activity, though at the cost of synthetic complexity.

- Solubility Considerations : The carbamoyl group and methoxy chromene may improve aqueous solubility compared to dimethyl or ethoxy-substituted analogs .

Biological Activity

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its unique structural features include a thiophene ring, a chromene moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, derivatives of chromones have shown cytotoxic effects against various human tumor cell lines. A study demonstrated that certain 3-formylchromone derivatives displayed tumor cell-specific cytotoxicity without affecting normal cells, suggesting a selective mechanism of action that could be relevant for this compound as well .

The proposed mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The presence of the carboxamide group may facilitate hydrogen bonding with target receptors, potentially modulating their activity.

- Apoptosis Induction : Some studies have indicated that chromone derivatives can trigger apoptotic pathways in cancer cells, leading to controlled cell death.

Inhibition of Pathogens

Compounds related to chromones have also demonstrated antibacterial and antiviral properties. For instance, certain derivatives have shown effectiveness against Helicobacter pylori and HIV, indicating that this compound may possess similar antimicrobial activities .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene and thiophene rings. Research has established that modifications to these structures can lead to enhanced potency or altered selectivity against specific biological targets.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 6,8-Dichloro-chromone | Anti-H. pylori | 15 |

| 6-Bromo-chromone | Cytotoxicity in cancer cells | 20 |

| N-(benzo[d]thiazol) | Cholinesterase inhibition | 8.80 |

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various chromone derivatives found that some exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that similar activities could be expected from N-(3-carbamoyl...) .

- Antimicrobial Activity : In vitro studies have shown that certain chromone derivatives possess significant antibacterial properties against strains such as H. pylori, with activities comparable to standard antibiotics .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?

Answer: Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, use density functional theory (DFT) to predict energy barriers for key steps like amide bond formation or thiophene ring functionalization. Pair this with high-throughput screening of solvents (e.g., DMF, THF) and catalysts (e.g., EDCI/HOBt for carboxamide coupling) under varying temperatures (40–100°C). Monitor reaction progress via HPLC or TLC (Rf values ≥0.3 for product isolation) .

Q. How can researchers ensure structural fidelity during synthesis and characterization?

Answer: Post-synthesis, employ tandem analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy group at C8 of chromene, phenyl group at C4 of thiophene).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion within 3 ppm error).

- X-ray crystallography (if crystals form) to resolve stereoelectronic effects influencing the carbamoyl-thiophene moiety .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Use NIOSH-approved PPE : nitrile gloves (tested for permeability), safety goggles, and lab coats.

- Conduct reactions in fume hoods with HEPA filters to minimize inhalation of fine particulates.

- Implement waste segregation protocols for halogenated byproducts (e.g., chlorinated intermediates) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Perform molecular docking to map interactions between the chromene-carboxamide core and target proteins (e.g., kinase enzymes). Focus on substituent effects:

- 3-carbamoyl-thiophene : Hydrogen-bonding potential with catalytic lysine residues.

- 8-methoxy group : Hydrophobic pocket occupancy in active sites.

- Use QSAR models to predict ADMET properties (e.g., logP <5 for blood-brain barrier permeability) .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

Answer:

- Dose-response normalization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity), adjusting for membrane permeability and efflux pump activity.

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and CRISPR knockouts to isolate pathway-specific effects .

Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

Answer:

-

Apply statistical design of experiments (DoE) (e.g., Box-Behnken design) to test variables:

Factor Range Response (Yield %) Temp 60–100°C 72–89 Catalyst loading 5–15 mol% 68–92 Solvent polarity (logP) -1.0–1.5 65–88 -

Use in situ IR spectroscopy to detect intermediates (e.g., acyl chloride formation) and adjust stoichiometry dynamically .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

Answer:

- Fluorescence anisotropy : Tag the chromene ring with a fluorophore (e.g., dansyl) to monitor membrane insertion depth.

- MD simulations : Model lipid bilayer interactions (e.g., POPC membranes) to assess diffusion coefficients (D ≈ 1×10⁻⁷ cm²/s) .

Methodological Frameworks for Contested Data

Q. How should researchers address discrepancies in reported solubility profiles?

Answer:

Q. What statistical approaches validate reproducibility in dose-response studies?

Answer:

- Apply Grubbs’ test to identify outliers in triplicate data (α=0.05).

- Use mixed-effects models to account for inter-experimental variability (e.g., lab-to-lab differences in cell passage number) .

Tables for Key Parameters

Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–90°C | Maximizes amide coupling |

| Catalyst (EDCI) | 10 mol% | Reduces racemization |

| Solvent | Anhydrous DMF | Enhances carboxamide stability |

Table 2. Bioactivity Data Normalization

| Assay Type | Normalization Factor | Adjusted IC₅₀ (μM) |

|---|---|---|

| Cell-free | N/A | 0.45 ± 0.12 |

| Cellular | Membrane permeability (Papp) | 1.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.